

Patellamide A chemical structure and stereochemistry

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Patellamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A is a cyclic octapeptide of marine origin with significant cytotoxic and potential anticancer activities.[1] First isolated in 1981 from the ascidian Lissoclinum patella, it is now known to be a product of its cyanobacterial symbiont, Prochloron didemni.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of Patellamide A, including its detailed molecular architecture, key stereochemical features, and the experimental methodologies employed for its characterization. Quantitative data from crystallographic and spectroscopic analyses are presented in tabular format for clarity. Furthermore, the biosynthetic pathway of Patellamide A is outlined and visualized.

Chemical Structure

Patellamide A is a 24-membered macrocyclic pseudo-octapeptide.[2] Its structure is characterized by the presence of two thiazole and two oxazoline rings, which are formed from the post-translational modification of cysteine and serine/threonine residues, respectively.[2] The macrocycle is composed of a repeating sequence of a heterocyclic ring followed by an amino acid residue. Specifically, the structure consists of two alternating dipeptide units: L-isoleucyl-D-thiazolyl and L-valyl-D-(5-methyl)oxazolinyl, with one of the oxazoline rings lacking



the 5-methyl group, being derived from serine instead of threonine.[2][3] The initial proposed structure was later revised based on synthetic and spectroscopic evidence.[2]

The definitive chemical structure of **Patellamide A** is presented below:

Patellamide A

Molecular Formula: C35H50N8O6S2[1]

Molar Mass: 742.96 g/mol [1]

CAS Number: 81120-73-2[1]

Stereochemistry

The stereochemistry of **Patellamide A** is a critical aspect of its structure and biological activity. The molecule contains multiple chiral centers, and their precise spatial arrangement was definitively determined by X-ray crystallography.[4][5] The overall stereochemical pattern of the amino acid residues in the macrocycle is a repeating D-L configuration. The four stereogenic centers in the amino acid residues have the following configurations:

- Two L-Isoleucine residues
- Two D-Alanine-derived thiazole precursors
- One L-Valine residue
- One L-Threonine-derived (4R,5R)-5-methyl-oxazoline precursor
- One L-Serine-derived (4R)-oxazoline precursor

The stereochemistry of the side chains and the type of heterocyclic rings have been shown to significantly influence the molecule's ability to coordinate with metal ions and its catalytic activities.[6]

Crystallographic Data



The absolute configuration of **Patellamide A** was established by single-crystal X-ray diffraction analysis. The molecule crystallizes in a saddle-shaped conformation.[4][5] Key crystallographic parameters are summarized in the table below.

Parameter	Value	
Crystal System	Orthorhombic	
Space Group	P212121	
a (Å)	11.345(2)	
b (Å)	15.678(3)	
c (Å)	24.987(4)	
V (ų)	4450.9(1)	
Z	4	
R-factor	0.068	
Reference	In, Y. et al. Acta Crystallogr. C, 1994, 50, 432-4.	

Experimental ProtocolsIsolation and Purification

The original isolation of **Patellamide A** was from the tunicate Lissoclinum patella.[7] A general procedure involves:

- Extraction: Lyophilized tissue of L. patella is extracted with a mixture of dichloromethane and methanol.
- Solvent Partitioning: The crude extract is partitioned between hexane, carbon tetrachloride, dichloromethane, and methanol.
- Chromatography: The active fractions are subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure Patellamide A.[7]



Structure Elucidation

The planar structure of **Patellamide A** was determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, COSY, and HMQC experiments, along with mass spectrometry.[7]

Key ¹H and ¹³C NMR chemical shifts for **Patellamide A** in CDCl₃ are summarized below.

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Thiazole-H	7.75, 7.72	151.2, 149.8, 122.5, 122.1
Oxazoline-CH	4.98, 4.87	79.8, 79.5, 68.7, 68.5
α-Η (Amino Acids)	4.65, 4.58, 4.45, 4.38	60.2, 59.8, 58.7, 58.5
Amide-NH	8.15, 8.02, 7.85, 7.78	-
Reference	Schmidt, E. W. et al. PNAS, 2005, 102, 7315-7320.[8]	

Total Synthesis

Several total syntheses of **Patellamide A** have been reported, confirming its revised structure. A modern synthetic approach involves the following key steps:[2][9]

- Heterocycle Formation: Synthesis of the thiazole and oxazoline amino acid building blocks.
- Peptide Coupling: Stepwise coupling of the amino acid and heterocyclic precursors to form linear peptide fragments.
- Macrocyclization: Head-to-tail cyclization of the linear precursor to form the 24-membered ring.
- Deprotection: Removal of protecting groups to yield the final natural product.

A representative macrocyclization step involves the use of a coupling reagent such as PyBOP in the presence of a base like DIEA.[2]



Biosynthesis

Patellamide A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis is encoded by the pat gene cluster in Prochloron didemni.[8][10] The precursor peptide, PatE, contains the sequences for both **Patellamide A** and C.[8] A cascade of enzymes (PatA, B, C, D, F, G) is responsible for heterocyclization, proteolysis, oxidation, and macrocyclization to yield the final product.[1]



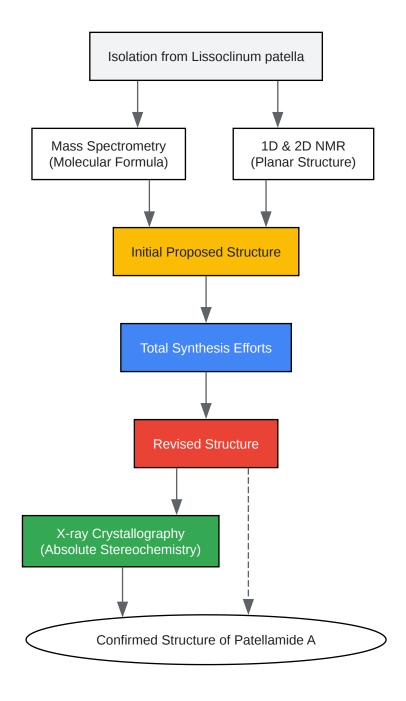
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Caption: Biosynthetic pathway of **Patellamide A**.

Logical Relationship of Structure Determination

The determination of the complex structure of **Patellamide A** followed a logical progression of experimental and analytical techniques.





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Caption: Workflow for the structure elucidation of **Patellamide A**.

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References

- 1. Patellamides [chemistry.st-andrews.ac.uk]
- 2. A New Total Synthesis of Patellamide A PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patellamide A, a cytotoxic cyclic peptide from the ascidian Lissoclinum patella PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular conformation of patellamide A, a cytotoxic cyclic peptide from the ascidian Lissoclinum patella, by X-ray crystal analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural biology of patellamide biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 7. New cyclic peptides from the ascidian Lissoclinum patella PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Patellamide A and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella PubMed [pubmed.ncbi.nlm.nih.gov]
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